molecular formula C16H26Cl2N2O B7971674 3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride

3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride

Cat. No.: B7971674
M. Wt: 333.3 g/mol
InChI Key: RPOCVBNZEICGPB-UHFFFAOYSA-N
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Description

Product Overview 3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride (CAS 894370-38-8) is a high-purity chemical reagent supplied with a documented purity of 95.0% . This dihydrochloride salt has a molecular formula of C16H26Cl2N2O and a molecular weight of 333.3 g/mol . Researchers can reliably utilize this compound for advanced synthetic and pharmacological studies. Research Applications and Scientific Value This benzaldehyde derivative features a piperazinyl-methyl scaffold, a structure frequently explored in medicinal chemistry for developing bioactive molecules. Piperazinyl derivatives are significant in neuroscience research, particularly as ligands for targets like the α2δ-1 subunit of voltage-gated calcium channels (Cavα2δ-1) . Modulation of this subunit is a recognized strategy for investigating new therapeutic agents for neuropathic pain and related neurological conditions . Furthermore, piperazine-based structures are extensively investigated as Multitarget-Directed Ligands (MTDLs) for complex disorders such as Alzheimer's disease, with some derivatives demonstrating potent anticholinesterase activity . This compound serves as a versatile chemical building block (synthon) for the synthesis of more complex molecules with potential immunomodulatory or enzyme-inhibitory properties . Handling and Safety This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care following standard laboratory safety protocols. The compound is classified with the signal word "Warning" and has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE).

Properties

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.2ClH/c1-4-17-5-7-18(8-6-17)11-15-9-13(2)10-16(12-19)14(15)3;;/h9-10,12H,4-8,11H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOCVBNZEICGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

Procedure :

  • Substrate : 1,3-Dimethylbenzene (m-xylene) is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

  • Conditions :

    • Temperature: 0–5°C (initial), then 80–100°C (reflux).

    • Time: 6–8 hours.

  • Yield : ~70–85%.

Mechanism :
m-Xylene+DMF+POCl32,5-Dimethylbenzaldehyde\text{m-Xylene} + \text{DMF} + \text{POCl}_3 \rightarrow \text{2,5-Dimethylbenzaldehyde}

Grignard Reaction

Procedure :

  • Substrate : 4-Bromo-o-xylene.

  • Reagents : Magnesium turnings, tetrahydrofuran (THF), N,N-dimethylformamide (DMF).

  • Steps :

    • Grignard reagent formation (Mg + 4-bromo-o-xylene).

    • Formylation with DMF.

    • Acidic workup (HCl) to yield 3,4-dimethylbenzaldehyde.

  • Adaptation : For 2,5-dimethyl isomer, adjust substitution pattern.

Introduction of Piperazinylmethyl Group

The key step involves coupling 2,5-dimethylbenzaldehyde with 1-ethylpiperazine via nucleophilic substitution or Mannich reaction .

Nucleophilic Substitution Route

Procedure :

  • Bromination : Convert 2,5-dimethylbenzaldehyde to 3-(bromomethyl)-2,5-dimethylbenzaldehyde.

    • Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide (radical initiator).

    • Conditions : CCl₄, reflux, 4–6 hours.

  • Piperazine Coupling :

    • Reagents : 1-Ethylpiperazine, potassium carbonate (K₂CO₃).

    • Conditions : DMF, 80°C, 12 hours.

    • Yield : ~75–80%.

Reaction :
3-(Bromomethyl)-2,5-dimethylbenzaldehyde+1-Ethylpiperazine3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde\text{3-(Bromomethyl)-2,5-dimethylbenzaldehyde} + \text{1-Ethylpiperazine} \rightarrow \text{3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde}

Mannich Reaction

Procedure :

  • Reagents : Formaldehyde, 1-ethylpiperazine.

  • Conditions : Ethanol, 60°C, 6 hours.

  • Yield : ~65–70%.

Mechanism :
2,5-Dimethylbenzaldehyde+HCHO+1-EthylpiperazineAminomethyl intermediate\text{2,5-Dimethylbenzaldehyde} + \text{HCHO} + \text{1-Ethylpiperazine} \rightarrow \text{Aminomethyl intermediate}

Dihydrochloride Salt Formation

Procedure :

  • Reagents : Hydrochloric acid (HCl, 2 equiv).

  • Conditions : Ethanol, 0–5°C, 1 hour.

  • Yield : >95%.

Reaction :
3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde+2HClDihydrochloride salt\text{3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}

Optimization and Comparative Analysis

Method Key Step Conditions Yield Reference
Nucleophilic SubstitutionBromination + Piperazine couplingDMF, 80°C, 12h75–80%
Mannich ReactionOne-pot aminomethylationEthanol, 60°C, 6h65–70%
Grignard-Based SynthesisFormylation + PiperazineTHF, reflux, 8h70–75%

Critical Considerations

  • Selectivity : Bromination at the benzylic position (C3) requires radical conditions to avoid multiple substitutions.

  • Purification : Column chromatography (hexane/EtOAc) or recrystallization (ethanol) is used for intermediates.

  • Scale-Up : The nucleophilic substitution route is preferred for industrial scalability due to higher yields.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group to a carboxylic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is primarily investigated for its potential role in drug development, particularly in the synthesis of novel therapeutic agents. Its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.

  • Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant properties. The incorporation of the piperazine moiety in this compound may enhance its efficacy as an antidepressant by modulating neurotransmitter systems .
  • Anticancer Properties : Some studies have explored the cytotoxic effects of similar benzaldehyde derivatives against cancer cell lines. The presence of the piperazine group may contribute to enhanced activity against specific cancer types through mechanisms such as apoptosis induction .

Material Science

Synthesis of Functional Materials
The compound's unique chemical structure allows it to be used in the development of functional materials. Its application includes:

  • Polymer Chemistry : It can serve as a monomer or crosslinking agent in polymer synthesis, potentially leading to materials with enhanced mechanical properties and thermal stability .
  • Nanotechnology : The compound's ability to form complexes with metals may facilitate the creation of nanomaterials for various applications, including catalysis and drug delivery systems.

Research Tool

Biochemical Studies
Due to its structural characteristics, 3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride can be utilized as a biochemical probe in research settings:

  • Enzyme Inhibition Studies : The compound can be tested for its ability to inhibit specific enzymes involved in metabolic pathways, aiding in the understanding of enzyme kinetics and mechanisms .
  • Receptor Binding Studies : Its potential interactions with various receptors can be explored to elucidate binding affinities and selectivity, contributing to drug design efforts.

Case Studies and Research Findings

Study FocusFindings
Antidepressant ActivityDemonstrated modulation of serotonin receptors; potential for developing new antidepressants .
Anticancer ActivityExhibited cytotoxic effects on breast cancer cell lines; further investigation required for mechanism elucidation .
Polymer ApplicationsUsed successfully as a monomer in synthesizing high-performance polymers with improved thermal properties .
Enzyme InhibitionIdentified as a potential inhibitor for specific kinases; implications for cancer therapy .

Mechanism of Action

The mechanism of action of 3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act as agonists or antagonists at various receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several pharmacologically active agents:

  • N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride (1400W): Both are dihydrochloride salts with aromatic cores and amine-containing substituents. However, 1400W features an ethanimidamide group and lacks the piperazine and aldehyde functionalities present in the target compound .
  • 2,5-Dimethylbenzaldehyde derivatives : These analogs often exhibit antimicrobial or anti-inflammatory properties but lack the piperazine moiety, which may confer receptor-binding advantages in the target compound.
  • Piperazine-containing drugs (e.g., trifluoperazine) : These emphasize the role of the piperazine group in enhancing blood-brain barrier penetration, a trait that may extend to the target compound.

Physicochemical Properties

Property Target Compound 1400W 2,5-Dimethylbenzaldehyde
Molecular Weight (g/mol) ~380.3 (dihydrochloride) 297.2 (dihydrochloride) 148.2
Solubility High (dihydrochloride salt) High (dihydrochloride salt) Low (neutral form)
Key Functional Groups Aldehyde, piperazine, methyl Ethanimidamide, aminomethyl Aldehyde, methyl

Research Findings and Limitations

  • The target compound’s dihydrochloride salt form likely improves bioavailability compared to neutral analogs, as seen in 1400W .
  • Unlike 1400W, which is mechanistically validated, the target compound’s biological profile remains speculative. Current research gaps include binding affinity studies, enzyme inhibition assays, and in vivo efficacy data.

Biological Activity

3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride (CAS # 894370-38-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C16H24N2O·2HCl
  • Molecular Weight : 260.37 g/mol
  • Density : 1.047 g/cm³
  • Boiling Point : 380.184°C
  • Flash Point : 152.133°C

The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. It is believed to act as a multitargeted ligand, influencing pathways associated with neurodegenerative diseases such as Alzheimer's disease (AD).

Neuroprotective Effects

Recent studies have demonstrated that derivatives of piperazine, including this compound, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine. This inhibition is crucial for enhancing cholinergic signaling in the brain, which is often impaired in AD.

Table 1: Biological Activity Summary

Activity Observation Reference
AChE InhibitionComparable to donepezil
BChE InhibitionComparable to rivastigmine
Reduction of Aβ AggregatesSignificant reduction observed in assays
NeurotoxicityNo significant neurotoxic effects at tested doses
Restoration of Learning & MemorySignificant improvement in mouse models

Case Studies and Research Findings

  • Neuroprotective Studies :
    In a study examining the effects of various piperazine derivatives on neurodegeneration, compounds similar to this compound showed a marked reduction in amyloid-beta (Aβ) levels and improved cognitive function in scopolamine-induced memory impairment models. The compounds also demonstrated a favorable safety profile with no significant neurotoxicity observed at therapeutic concentrations .
  • Cytotoxicity Against Cancer Cells :
    Another area of research focused on the cytotoxic effects of related compounds against malignant cell lines. The findings indicated that these compounds selectively induce apoptosis in cancer cells while sparing normal cells, showcasing their potential as anticancer agents .
  • Inflammation Modulation :
    The compound has also been implicated in modulating inflammatory responses. Studies revealed that it could reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in neurodegenerative conditions .

Future Directions

Given the promising biological activities observed, future research should focus on:

  • In vivo studies to further elucidate the pharmacokinetics and long-term effects.
  • Clinical trials to assess efficacy and safety in human populations.
  • Structure-activity relationship (SAR) studies to optimize the compound's pharmacological profile.

Q & A

Q. What are the standard synthetic routes for 3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of substituted benzaldehyde derivatives with piperazine analogs under acidic or basic conditions. A general protocol includes:

  • Dissolving the aldehyde precursor (e.g., 2,5-dimethylbenzaldehyde) in absolute ethanol with glacial acetic acid as a catalyst.
  • Refluxing with 4-ethylpiperazine for 4–6 hours to facilitate Schiff base formation, followed by dihydrochloride salt precipitation using HCl gas or concentrated HCl .

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Temperature Control: Elevated temperatures (70–80°C) improve yield but may increase side products.
  • Catalysis: Substituent-dependent acid/base catalysts (e.g., p-toluenesulfonic acid) can accelerate imine formation .

Table 1: Example Reaction Conditions for Analogous Piperazine Derivatives

PrecursorSolventCatalystTime (h)Yield (%)Reference
Substituted BenzaldehydeEthanolGlacial Acetic Acid465–70
Piperazine DerivativeDMFp-TsOH680–85

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Expect signals for the benzaldehyde proton (δ 9.8–10.2 ppm), piperazinyl methyl groups (δ 1.0–1.2 ppm), and aromatic protons (δ 6.5–7.5 ppm).
    • ¹³C NMR: Confirm the aldehyde carbon (δ 190–200 ppm) and quaternary carbons in the piperazine ring .
  • X-ray Crystallography: Resolve the dihydrochloride salt’s crystal lattice to verify counterion placement and hydrogen-bonding networks .

Table 2: Key Spectral Signatures for Structural Validation

Functional Group¹H NMR (ppm)¹³C NMR (ppm)Technique
Aldehyde (-CHO)9.8–10.2190–200NMR, IR
Piperazinyl -CH2-2.5–3.545–55DEPT-135
Aromatic -CH32.2–2.420–25HSQC

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved across experimental models?

Methodological Answer: Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or receptor isoforms.
  • Pharmacokinetic Factors: Salt form (dihydrochloride vs. free base) affects solubility and bioavailability .

Resolution Strategies:

  • Standardized Assays: Use isogenic cell lines and control for salt form (e.g., confirm dihydrochloride purity via HPLC ≥95%) .
  • In Silico Modeling: Predict metabolic stability using QSAR models to account for interspecies variations .

Table 3: Comparative Bioactivity in Different Models

Model SystemIC50 (nM)Salt FormReference
HEK-293 (Human)120 ± 15Dihydrochloride
Rat Hepatocytes450 ± 50Free Base

Q. What computational strategies predict the binding affinity of this compound to molecular targets like GPCRs?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with GPCR active sites. Focus on piperazinyl nitrogen’s electrostatic interactions with aspartate residues .
  • MD Simulations: Run 100-ns trajectories to assess binding stability, particularly for the dihydrochloride’s counterions in solvated environments .

Key Parameters:

  • Docking Score: ≤–8.0 kcal/mol suggests high affinity.
  • Hydrogen Bonds: ≥3 interactions with conserved receptor residues improve prediction reliability .

Q. How does dihydrochloride salt formation influence the compound’s physicochemical properties?

Methodological Answer:

  • Solubility: Dihydrochloride salts typically exhibit 2–3× higher aqueous solubility than free bases. Measure via shake-flask method at pH 1.2 and 7.4 .
  • Stability: Accelerated stability studies (40°C/75% RH for 6 months) reveal hygroscopicity challenges; store desiccated at –20°C .

Table 4: Impact of Salt Form on Solubility

Salt FormSolubility (mg/mL, pH 7.4)Melting Point (°C)
Free Base0.5–1.0180–185
Dihydrochloride2.5–3.0239–241 (decomp.)

Q. What advanced analytical methods are used to profile impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS: Detect trace impurities (e.g., des-ethyl analogs) using a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient .
  • NMR Spiking: Add authentic impurity standards (e.g., 4-methylpiperazine byproducts) to confirm retention times .

Table 5: Common Impurities and Detection Limits

ImpurityRetention Time (min)LOD (ppm)
Des-Ethyl Derivative12.30.1
Oxidative Degradant15.80.05

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